molecular formula C9H7NO2S B1355196 Methyl thieno[3,2-b]pyridine-6-carboxylate CAS No. 212571-01-2

Methyl thieno[3,2-b]pyridine-6-carboxylate

Cat. No. B1355196
CAS RN: 212571-01-2
M. Wt: 193.22 g/mol
InChI Key: LTGJQBKVEKQZAF-UHFFFAOYSA-N
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Description

Methyl thieno[3,2-b]pyridine-6-carboxylate (MTP-6-C) is a heterocyclic compound belonging to the thienopyridine family. It is a highly versatile compound, with numerous applications in the field of organic chemistry, including synthesis, catalysis, and drug design. In addition, MTP-6-C has been studied for its potential therapeutic applications, due to its ability to interact with various biological targets. In

Scientific Research Applications

Fluorescence Studies in Antitumor Applications

Methyl thieno[3,2-b]pyridine-6-carboxylate derivatives have been studied for their photophysical properties, such as absorption and fluorescence, in different solvents. This research is particularly relevant in the context of potential antitumor applications. For example, these compounds exhibit solvatochromic behavior and are promising for encapsulation in nanoliposome formulations for drug delivery in cancer treatment (Carvalho et al., 2013).

Antitumoral Activities

Several studies have focused on the synthesis of novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines and their antitumoral activities. These compounds have shown promising results in inhibiting tumor cell growth, with some derivatives displaying significant activity against various human tumor cell lines, such as breast adenocarcinoma and melanoma (Queiroz et al., 2010). Additionally, the synthesis and evaluation of tumor cell growth inhibition by methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates have been explored, showing alterations in the normal cell cycle distribution and induction of apoptosis in certain cell lines (Queiroz et al., 2011).

Anti-Hepatocellular Carcinoma Activity

Research on thieno[3,2-b]pyridine derivatives has also extended to their potential as anti-Hepatocellular carcinoma (HCC) agents. These studies have evaluated the cell growth inhibition on human HepG2 cells and hepatotoxicity, identifying key structural elements for anti-HCC activity (Abreu et al., 2011).

Chemical Synthesis and Structural Analysis

Apart from antitumor applications, there has been significant work on the chemical synthesis and structural analysis of this compound and its derivatives. These include one-pot andstep-wise synthesis methods, exploring different reaction conditions and yielding various functionalized derivatives (Sahu et al., 2016). Additionally, the reaction of ethyl 3-aminotbieno[2,3-b]pyridine-2-carboxylate with different reagents has been explored to obtain new functionalized derivatives, further expanding the chemical versatility of these compounds (Bakavolia et al., 2007).

Interaction with Proteins and Fluorescence Properties

The interaction of this compound derivatives with proteins, such as bovine serum albumin (BSA) and the multidrug resistance protein MDR1, has been studied using fluorescence properties. These studies are crucial in understanding the bioavailability and drug delivery mechanisms of these compounds (Costa et al., 2014).

Biochemical Analysis

Biochemical Properties

Methyl thieno[3,2-b]pyridine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit Pim-1 kinase, an enzyme involved in cell survival and proliferation . This inhibition can lead to the modulation of downstream signaling pathways, affecting cellular processes such as apoptosis and cell cycle progression.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with Pim-1 kinase can lead to the induction of apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, it can affect the expression of genes involved in inflammation, reducing inflammatory responses in affected cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of Pim-1 kinase involves binding to the enzyme’s active site, preventing its interaction with substrates . This inhibition can lead to changes in gene expression, affecting cellular processes such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation can lead to the formation of inactive metabolites, reducing its efficacy in long-term applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . For instance, its interaction with cytochrome P450 enzymes can lead to the formation of metabolites that may have distinct biological activities or toxicities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence its localization and accumulation, affecting its biological activity . For example, its binding to plasma proteins can enhance its distribution to target tissues, increasing its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications can direct it to specific compartments or organelles, such as the nucleus or mitochondria . This localization can influence its interactions with biomolecules and its overall biological effects.

properties

IUPAC Name

methyl thieno[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-4-8-7(10-5-6)2-3-13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGJQBKVEKQZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CS2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571923
Record name Methyl thieno[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

212571-01-2
Record name Methyl thieno[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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